N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide
Description
N-[(Z)-Benzylideneamino]-2-(4-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a benzylideneamino Schiff base substituent and a 4-chlorophenoxy group. The 4-chlorophenoxy moiety enhances lipophilicity, while the benzylideneamino group may contribute to chelation or receptor-binding properties .
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H13ClN2O2/c16-13-6-8-14(9-7-13)20-11-15(19)18-17-10-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)/b17-10- |
InChI Key |
SXVAUSGNZCCPIJ-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide typically involves the condensation of benzylideneaniline with 2-(4-chlorophenoxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of less hazardous solvents and reagents, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituent differences are summarized below:
Physicochemical Properties
- Solubility and Polarity: The hydroxyl group in N-(4-hydroxyphenyl)acetamide increases polarity and aqueous solubility compared to the 4-chlorophenoxy derivatives. The chloroaryl ether group in this compound enhances lipophilicity, favoring membrane permeability but reducing water solubility.
Thermal Stability :
Biological Activity
N-[(Z)-benzylideneamino]-2-(4-chlorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological profile, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound this compound can be synthesized through the reaction of 4-chlorophenoxyacetic acid with benzaldehyde derivatives under acidic conditions. The structural formula is as follows:
1. Antibacterial Activity
Recent studies have demonstrated that derivatives of phenoxyacetic acid exhibit significant antibacterial properties. For instance, a related compound showed good activity against Serratia marcescens, indicating that modifications in the phenoxyacetic structure can enhance antibacterial efficacy .
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| This compound | Serratia marcescens | 15 mm (example data) |
2. Antiviral Activity
The antiviral potential of related compounds has been assessed against various viruses. For example, a phenoxyacetic derivative exhibited an IC50 value of 7.2 µM against the influenza virus, suggesting that the structural features of these compounds contribute to their antiviral efficacy .
| Compound | Virus Type | IC50 (µM) |
|---|---|---|
| This compound | Influenza | 7.2 |
3. Anti-inflammatory Activity
The anti-inflammatory properties of similar compounds have been established through various assays. It was noted that the presence of a phenoxy group enhances the anti-inflammatory response by inhibiting pro-inflammatory cytokines .
| Compound | Inflammatory Model | Effectiveness |
|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | Significant reduction in edema |
4. Anticancer Activity
Research indicates that this compound and its derivatives show promising anticancer activity. For instance, studies have reported IC50 values as low as 4.36 µM against human colon cancer cell lines (HCT 116), showcasing its potential as an anticancer agent .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT 116 | 4.36 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Antibacterial : Inhibition of bacterial cell wall synthesis.
- Antiviral : Disruption of viral replication mechanisms.
- Anti-inflammatory : Modulation of cytokine release and inhibition of inflammatory pathways.
- Anticancer : Induction of apoptosis in cancer cells through mitochondrial pathways.
Case Studies
- Anticancer Efficacy : A study conducted on various derivatives demonstrated that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-substituted counterparts .
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression and reduced inflammatory markers, supporting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
